An In-depth Technical Guide to the Physical and Chemical Properties of 6-Bromo-1-hexanol
An In-depth Technical Guide to the Physical and Chemical Properties of 6-Bromo-1-hexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-hexanol is a bifunctional organic compound featuring a primary alcohol and a terminal alkyl bromide. This unique structure makes it a valuable intermediate in a variety of chemical syntheses. Its hydroxyl group can undergo typical alcohol reactions such as esterification and etherification, while the bromo group provides a site for nucleophilic substitution, enabling the introduction of a hexanol moiety into larger molecules. This guide provides a comprehensive overview of the physical and chemical properties of 6-Bromo-1-hexanol, along with experimental protocols for their determination and key synthetic considerations.
Physicochemical Properties
The physical and chemical properties of 6-Bromo-1-hexanol are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃BrO | [1][2] |
| Molecular Weight | 181.07 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 105-106 °C at 5 mmHg | |
| Density | 1.384 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.482 | |
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Soluble in chloroform and methanol. Limited solubility in water. | |
| CAS Number | 4286-55-9 |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Spectra available | |
| ¹³C NMR | Spectra available | |
| FT-IR | Spectra available | |
| Mass Spectrometry | Spectra available |
Chemical Properties and Reactivity
6-Bromo-1-hexanol's reactivity is characterized by the dual functionality of the alcohol and alkyl bromide groups. The hydroxyl group can be protected or activated for various transformations. The carbon-bromine bond is susceptible to nucleophilic attack, making it a useful substrate for forming new carbon-carbon and carbon-heteroatom bonds. It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.
Experimental Protocols
The following sections detail generalized experimental procedures for the determination of key physical properties and for obtaining spectroscopic data for a liquid compound like 6-Bromo-1-hexanol.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.
Methodology:
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A small amount of 6-Bromo-1-hexanol is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
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The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
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The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will bubble out.
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The boiling point is recorded as the temperature at which a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is also noted as the boiling point.
Spectroscopic Analysis
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms within the molecule.
Methodology:
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A small sample of 6-Bromo-1-hexanol (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
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The NMR tube is placed in the spectrometer.
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For ¹H NMR, the instrument is set to acquire data over a typical chemical shift range (e.g., 0-12 ppm).
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For ¹³C NMR, a broader chemical shift range is used (e.g., 0-220 ppm), and proton decoupling is typically employed to simplify the spectrum.
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The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
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The ATR crystal of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
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A small drop of 6-Bromo-1-hexanol is placed directly onto the ATR crystal.
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The sample is brought into firm contact with the crystal using a pressure arm.
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The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound.
Methodology (Electron Ionization - EI):
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A small amount of the liquid sample is introduced into the mass spectrometer's ion source, where it is vaporized.
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The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
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The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.
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A detector measures the abundance of each ion, and the data is presented as a mass spectrum.
Synthesis of 6-Bromo-1-hexanol
A common laboratory-scale synthesis of 6-Bromo-1-hexanol involves the mono-bromination of 1,6-hexanediol.
Synthesis from 1,6-Hexanediol
Reaction: HO(CH₂)₆OH + HBr → Br(CH₂)₆OH + H₂O
Experimental Protocol:
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1,6-Hexanediol is reacted with hydrobromic acid (e.g., 48% aqueous solution) in a suitable solvent such as toluene.
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The reaction mixture is heated to reflux for an extended period (e.g., 24 hours).
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After the reaction is complete, the solvent is removed under reduced pressure.
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The crude product is then purified by vacuum distillation to yield 6-Bromo-1-hexanol. This method is reported to have a relatively low yield (around 45%) due to the formation of the di-substituted byproduct, 1,6-dibromohexane.
Visualizations
Logical Workflow for Characterization
Caption: Workflow for the physical and spectroscopic characterization of 6-Bromo-1-hexanol.
Synthesis Pathway
Caption: Synthesis of 6-Bromo-1-hexanol from 1,6-Hexanediol.
Safety and Handling
6-Bromo-1-hexanol is an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry place away from oxidizing agents, with the container tightly sealed.
Conclusion
6-Bromo-1-hexanol is a versatile chemical intermediate with well-defined physical and chemical properties. Its bifunctional nature allows for a wide range of synthetic applications. A thorough understanding of its properties, handling requirements, and synthetic routes is essential for its safe and effective use in research and development. The experimental protocols and workflows provided in this guide offer a framework for the characterization and synthesis of this important compound.
